molecular formula C18H19NO3S B2447801 Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1396883-22-9

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2447801
CAS No.: 1396883-22-9
M. Wt: 329.41
InChI Key: CXAYYJIOGWXUGH-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a cyclopropyl group and a thiophene ring

Preparation Methods

The synthesis of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the carbamoyl and ester groups can form hydrogen bonds with biological targets, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate include other thiophene derivatives and benzoate esters. For example:

The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiophene ring, and a benzoate ester, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

methyl 4-[cyclopropyl(2-thiophen-2-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)14-6-4-13(5-7-14)17(20)19(15-8-9-15)11-10-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYYJIOGWXUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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